molecular formula C19H31IN2O10 B14076379 Iodoacetamido-PEG5-NHS ester

Iodoacetamido-PEG5-NHS ester

Cat. No.: B14076379
M. Wt: 574.4 g/mol
InChI Key: SHUNENYXOSYJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodoacetamido-PEG5-NHS ester is a heterobifunctional crosslinker that features two distinct reactive groups, enabling controlled, two-step conjugation between biomolecules. The iodoacetamide end group is a thiol-reactive alkylating agent that specifically targets cysteine residues to form stable thioether bonds . This reaction is highly specific for thiols at slightly alkaline pH conditions (e.g., pH 8.0-8.5) . The NHS ester group at the opposite terminus is highly reactive towards primary amines, such as those found on lysine residues and at the N-termini of proteins and peptides, forming stable amide bonds . The incorporation of a hydrophilic PEG-5 spacer significantly enhances the solubility of conjugates in aqueous solutions and helps to reduce steric hindrance between linked molecules, potentially improving binding efficiency and conjugate yield. This reagent is invaluable in bioconjugation for antibody-drug conjugate (ADC) development, protein and peptide labeling, immobilization of thiolated ligands onto amine-coated solid supports, and the synthesis of complex probes for proteomics and bioanalytical applications. The product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C19H31IN2O10

Molecular Weight

574.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C19H31IN2O10/c20-15-16(23)21-4-6-28-8-10-30-12-14-31-13-11-29-9-7-27-5-3-19(26)32-22-17(24)1-2-18(22)25/h1-15H2,(H,21,23)

InChI Key

SHUNENYXOSYJSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CI

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics of Iodoacetamido Peg5 Nhs Ester

Strategies for the Preparation of Iodoacetamido-PEG5-NHS Ester

Design Considerations for PEGylated Heterobifunctional Reagents

The design of heterobifunctional crosslinking reagents, such as this compound, is a strategic process aimed at bridging two different molecules with distinct functional groups. These reagents are engineered with three key components: two different reactive moieties and a spacer arm, which in this case is a polyethylene (B3416737) glycol (PEG) chain. biosyn.comchempep.com

The choice of reactive ends is dictated by the target functional groups on the biomolecules to be linked. The iodoacetamido group is specifically selected for its high reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. creative-proteomics.comwikipedia.org The N-hydroxysuccinimide (NHS) ester, conversely, is chosen for its efficient reaction with primary amines, such as the N-terminus of a polypeptide or the side chain of lysine (B10760008) residues. biosyn.comlumiprobe.commdpi.comglenresearch.cominterchim.frrsc.orgresearchgate.netatto-tec.com This dual reactivity allows for a controlled, stepwise conjugation process.

The PEG spacer, indicated by "PEG5," offers several advantages in bioconjugation. chempep.com Its length and hydrophilic nature enhance the water solubility of the reagent and the resulting conjugate. chempep.com The flexibility of the PEG chain can help to overcome steric hindrance, allowing the reactive groups to access their targets on large biomolecules more effectively. biosyn.comchempep.com Furthermore, PEGylation can reduce the immunogenicity of the final conjugate, a crucial factor in therapeutic applications. chempep.com The linear structure of this compound, with reactive groups at each end, ensures a defined distance between the conjugated molecules, which can be critical for preserving their biological function. biosyn.com

Scalable Synthetic Approaches and Yield Optimization in Research

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve high yields and purity. mdpi.comresearchgate.netnih.govijrpr.com While specific industrial-scale synthetic protocols are often proprietary, the general laboratory-scale approach can be outlined. A common starting material is a heterobifunctional PEG derivative, for instance, an amino-PEG-carboxylic acid.

A general synthetic route may involve:

Iodoacetylation: The primary amine of an amino-PEG-acid is reacted with an activated form of iodoacetic acid, such as iodoacetic anhydride (B1165640) or an iodoacetyl halide, to introduce the iodoacetamido group.

NHS Ester Formation: The terminal carboxylic acid group is then activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

Reaction Mechanisms and Chemoselectivity of the Iodoacetamido Group with Sulfhydryl Moieties

Kinetics and pH Dependence of Thiol Alkylation

The reaction between an iodoacetamido group and a sulfhydryl group (thiol) is an alkylation reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The sulfur atom of the thiol acts as a nucleophile, attacking the carbon atom attached to the iodine, which serves as the leaving group, resulting in a stable thioether bond. wikipedia.orgatto-tec.com

The kinetics of this reaction are highly dependent on the pH of the medium. The reactive species is the deprotonated thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH). sfrbm.org The concentration of the thiolate anion increases as the pH rises above the pKa of the thiol group (typically around 8.5 for cysteine residues in proteins). sfrbm.org Consequently, the reaction rate increases with pH. nih.gov The optimal pH range for this reaction is generally considered to be between 8.0 and 8.5. atto-tec.com At this pH, a significant portion of the thiol groups are in the reactive thiolate form, while minimizing potential side reactions. atto-tec.com

pHRelative Reaction RateNotes
< 7.0SlowThiol group is predominantly protonated (R-SH).
7.5 - 8.5OptimalFavorable balance of reactive thiolate (R-S⁻) and minimal side reactions. atto-tec.comnih.gov
> 8.5FastIncreased rate of reaction but also potential for side reactions with other nucleophiles. thermofisher.com
This table provides a general overview of the pH-dependence of the iodoacetamide-thiol reaction.

Specificity in Complex Biological Milieus

In a complex biological mixture, such as cell lysates, the iodoacetamido group demonstrates a high degree of chemoselectivity for sulfhydryl groups. creative-proteomics.comnih.govsigmaaldrich.commpbio.com While other nucleophilic groups like amines (from lysine) and hydroxyls (from serine and threonine) are abundant, they are generally less reactive towards iodoacetamide (B48618) under the optimized pH conditions for thiol alkylation. researchgate.net

However, the specificity is not absolute. At higher pH values (above 8.5), the reactivity of other nucleophiles, particularly primary amines, can increase, potentially leading to side reactions. thermofisher.comresearchgate.net There have also been reports of iodoacetamide reacting with histidine and methionine residues, although this is generally much slower than the reaction with thiols. wikipedia.orgatto-tec.com For highly specific labeling of thiols, it is crucial to maintain the pH within the optimal range of 7.5 to 8.5 and to control the reaction time. atto-tec.comnih.gov

Reaction Mechanisms and Chemoselectivity of the N-Hydroxysuccinimide (NHS) Ester Group with Primary Amines

The reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is a well-established method for forming a stable amide bond. biosyn.comlumiprobe.commdpi.comglenresearch.cominterchim.frrsc.orgresearchgate.netatto-tec.com The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming the stable amide linkage. glenresearch.com

The chemoselectivity of NHS esters towards primary amines is a key feature of their utility in bioconjugation. mdpi.com The reaction is highly pH-dependent. biosyn.comlumiprobe.commdpi.comglenresearch.cominterchim.fratto-tec.comwindows.netlumiprobe.com The primary amine must be in its unprotonated, nucleophilic form (R-NH₂) to react. biosyn.com Since the pKa of the ε-amino group of lysine and the N-terminal α-amino group in proteins is typically in the range of 9 to 10.5, the reaction is most efficient at a pH between 7.2 and 9. thermofisher.com

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, cleaving the ester and rendering the reagent inactive for amine coupling. thermofisher.comnih.gov The rate of hydrolysis increases significantly with increasing pH. biosyn.comlumiprobe.commdpi.comglenresearch.cominterchim.fratto-tec.comwindows.netlumiprobe.comthermofisher.comnih.gov Therefore, a compromise pH is often chosen to balance the need for a sufficient concentration of deprotonated amine with the minimization of NHS ester hydrolysis. For many applications, a pH range of 7.2 to 8.5 is considered optimal. thermofisher.com While NHS esters are highly selective for primary amines, some reactivity with other nucleophiles like the hydroxyl groups of serine and threonine and the imidazole (B134444) group of histidine has been reported, particularly at higher pH and with prolonged reaction times. nih.gov

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Efficiency
< 7.0Low (amine is protonated)LowLow
7.2 - 8.5Good (sufficient unprotonated amine)ModerateOptimal thermofisher.com
> 8.5HighHighDecreased due to rapid hydrolysis thermofisher.com
This table illustrates the relationship between pH, amine reactivity, and NHS ester stability.

Amide Bond Formation Kinetics and pH Optimization

The formation of a stable amide bond between the N-hydroxysuccinimide (NHS) ester of this compound and a primary amine is a cornerstone of its utility in bioconjugation. This reaction proceeds via a nucleophilic acyl substitution mechanism. igem.org The kinetics of this reaction are critically dependent on the pH of the reaction medium. lumiprobe.comjyi.org

The primary amine group (R-NH2) must be in its unprotonated, nucleophilic state to effectively attack the electrophilic carbonyl carbon of the NHS ester. lumiprobe.comresearchgate.net At acidic or neutral pH, primary amines are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (R-NH3+), which significantly hinders the reaction. lumiprobe.comresearchgate.net As the pH increases, the equilibrium shifts towards the unprotonated amine, thus increasing the reaction rate.

However, the NHS ester itself is susceptible to hydrolysis, a competing reaction that also accelerates with increasing pH. lumiprobe.comthermofisher.com Hydrolysis of the ester results in a non-reactive carboxylic acid, thereby reducing the efficiency of the desired conjugation. igem.orglumiprobe.com Consequently, an optimal pH range must be established to balance efficient amide bond formation with minimal hydrolysis of the NHS ester.

For most applications involving NHS esters, a slightly alkaline pH range of 7.2 to 8.5 is considered optimal. thermofisher.comcreative-proteomics.com More specifically, a pH of 8.3-8.5 is often cited as ideal for maximizing the modification of biomolecules. lumiprobe.com Within this range, a sufficient concentration of the primary amine is deprotonated and available for reaction, while the rate of NHS ester hydrolysis remains manageable. lumiprobe.comresearchgate.net The half-life of an NHS ester can decrease dramatically from several hours at pH 7 to mere minutes at pH 8.6, underscoring the importance of precise pH control. thermofisher.com

Commonly used buffers for NHS ester reactions include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers. thermofisher.com Buffers containing primary amines, such as Tris, are generally avoided as they can compete with the target molecule for reaction with the NHS ester. lumiprobe.comthermofisher.com

ParameterRecommended ConditionRationale
Optimal pH Range 7.2 - 8.5Balances amine deprotonation for nucleophilic attack with minimizing NHS ester hydrolysis. thermofisher.comcreative-proteomics.com
Ideal pH for Biomolecule Modification 8.3 - 8.5Maximizes the concentration of reactive, unprotonated primary amines. lumiprobe.com
Reaction Buffers Phosphate, Carbonate-Bicarbonate, HEPES, BorateProvide stable pH control within the optimal range without competing in the reaction. thermofisher.com
Buffers to Avoid Tris and other primary amine-containing buffersThe primary amines in the buffer will react with the NHS ester, reducing conjugation efficiency. lumiprobe.comthermofisher.com

Considerations for Amine Accessibility and Steric Hindrance

The efficiency of amide bond formation with this compound is not solely dependent on reaction kinetics and pH. The structural environment of the target primary amine, specifically its accessibility and the degree of steric hindrance, plays a crucial role. igem.orgcreative-proteomics.com

Primary amines located on the surface of a protein are generally more accessible to conjugation reagents. thermofisher.com Those buried within the three-dimensional structure of a protein may be partially or completely inaccessible, preventing the NHS ester from reaching the reactive site. creative-proteomics.com

Steric hindrance, the spatial arrangement of atoms near the reaction site that impedes the approach of reactants, can also significantly lower the conjugation yield. igem.orgcreative-proteomics.com Even if an amine is on the surface, bulky neighboring chemical groups can physically block the this compound from approaching at the correct angle for the reaction to occur. The polyethylene glycol (PEG) spacer in the this compound is designed in part to mitigate some steric hindrance by providing a flexible arm that can navigate crowded molecular landscapes. thermofisher.comaatbio.com However, significant steric barriers can still prevent successful conjugation. igem.orgprotocols.io

For example, studies have shown that even with a large excess of an NHS ester, complete labeling of all available primary amines on a protein is often not achieved, partly due to the inaccessibility of some amine groups. nih.gov In one reported case, significant steric hindrance in an NHS ester reaction resulted in only a 5% conversion, highlighting the profound impact of molecular architecture on reaction efficiency. igem.org

FactorDescriptionImpact on Conjugation
Amine Accessibility The physical availability of the primary amine group to the reagent.Buried amines are unreactive as the NHS ester cannot reach them. creative-proteomics.com
Steric Hindrance The obstruction of the reaction site by nearby bulky chemical groups.Reduces reaction efficiency by preventing the optimal approach of the NHS ester. igem.orgcreative-proteomics.com
PEG Spacer The flexible polyethylene glycol chain within the crosslinker.Helps to overcome minor steric hindrance by providing distance and flexibility. thermofisher.comaatbio.com

Principles of Orthogonal Reactivity and Sequential Bioconjugation using this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that target distinct functional groups on other molecules. This property enables orthogonal reactivity, a strategy where specific chemical reactions can be performed sequentially or simultaneously without interfering with one another. protocols.ioconju-probe.com

The two reactive moieties of this compound are:

N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds. thermofisher.comthermofisher.com This reaction is most efficient at a pH range of 7.2-8.5. thermofisher.comcreative-proteomics.com

Iodoacetamide: This group reacts specifically with sulfhydryl (thiol) groups (-SH), such as those on the side chains of cysteine residues, to form a stable thioether bond. This alkylation reaction is typically performed at a slightly less alkaline pH than the NHS ester reaction.

The distinct chemical specificities and optimal reaction conditions of the NHS ester and iodoacetamide groups allow for a controlled, stepwise conjugation process. For instance, a biomolecule containing both primary amines and sulfhydryl groups can be first reacted with a molecule containing an amine via the NHS ester functionality of the crosslinker. After this initial conjugation and removal of excess reagents, the now-attached iodoacetamide group can be used to react with a second molecule that possesses a sulfhydryl group. This sequential approach allows for the precise assembly of complex biomolecular conjugates. researchgate.net

This principle of orthogonal reactivity is fundamental in creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where a targeting antibody is linked to a therapeutic agent. The ability to control which parts of the molecules are linked and in what order is a significant advantage over homobifunctional crosslinkers that have two identical reactive groups.

Reactive GroupTarget Functional GroupResulting BondOptimal pHKey Characteristics
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH2)Amide7.2 - 8.5Forms a stable bond; reaction is sensitive to hydrolysis at high pH. thermofisher.comcreative-proteomics.com
Iodoacetamide Sulfhydryl/Thiol (-SH)Thioether6.5 - 7.5Forms a stable covalent bond through alkylation.

Advanced Applications in Bioconjugate Development

Protein and Peptide Modification Strategies

Iodoacetamido-PEG5-NHS ester is extensively utilized for the modification of proteins and peptides, offering a means to introduce new functionalities, create labels for detection, or link different protein-based molecules together. The strategic use of this crosslinker allows for a high degree of control over the conjugation process, which is critical for preserving the biological activity of the modified proteins.

The primary application of this compound lies in its ability to facilitate site-specific functionalization of proteins and peptides by targeting cysteine and lysine (B10760008) residues. The NHS ester end of the molecule reacts with the primary amine group of lysine residues and the N-terminus of a polypeptide chain, forming a stable amide bond. Concurrently, the iodoacetyl group at the other end specifically reacts with the sulfhydryl group of cysteine residues through nucleophilic substitution, resulting in a stable thioether linkage. This orthogonal reactivity allows for the precise, stepwise conjugation of two different molecules to a protein or peptide.

The reaction conditions for these conjugations are critical and must be carefully optimized. The NHS ester reaction is typically carried out at a pH range of 7 to 9, while the iodoacetyl reaction with cysteine is most efficient at a slightly acidic to neutral pH, generally between 6.5 and 7.5. This pH differential allows for sequential or one-pot reactions, depending on the desired outcome and the stability of the biomolecules involved.

Reactive GroupTarget ResidueResulting BondOptimal pH
N-hydroxysuccinimide (NHS) esterLysine (primary amine)Amide7-9
IodoacetylCysteine (sulfhydryl)Thioether6.5-7.5

The ability to link different proteins or a protein and a peptide together has significant implications for basic research and therapeutic development. This compound serves as a valuable linker in the engineering of such conjugates. For instance, a protein with an available cysteine can be reacted with the iodoacetyl group of the crosslinker. The resulting modified protein, now bearing a reactive NHS ester, can then be conjugated to a second protein or peptide that has an accessible lysine residue.

This strategy is employed to create bispecific antibodies, where two different antigen-binding fragments are linked together, or to attach a signaling peptide to a larger protein to study cellular processes. The PEG5 spacer in the crosslinker provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual folding and function.

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.

This compound can be utilized in the construction of ADC linkers. In a common approach, the NHS ester end of the crosslinker is first reacted with a cytotoxic drug that has been modified to contain a primary amine. This drug-linker intermediate is then conjugated to the antibody via the iodoacetyl group, which targets cysteine residues. These cysteine residues can be naturally occurring or engineered into the antibody sequence at specific sites to ensure a homogenous drug-to-antibody ratio (DAR). The hydrophilic PEG5 spacer can help to improve the solubility and reduce the aggregation of the final ADC.

Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two.

This compound is a relevant tool in the synthesis of PROTACs. For example, a warhead that binds to the target protein can be modified to include a cysteine residue. Separately, an E3 ligase ligand can be functionalized with a primary amine. The iodoacetyl group of the crosslinker can then react with the cysteine on the target protein warhead, and the NHS ester can react with the amine on the E3 ligase ligand, thereby forming the complete PROTAC molecule. The length and flexibility of the PEG5 linker are critical for enabling the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Nucleic Acid and Oligonucleotide Conjugation

The application of this compound extends beyond proteins to the modification of nucleic acids and oligonucleotides. These conjugation strategies are essential for developing new diagnostic probes, therapeutic agents, and research tools.

For research purposes, DNA and RNA are often labeled with fluorescent dyes, biotin (B1667282), or other reporter molecules to enable their detection and quantification. This compound can facilitate this labeling process. Oligonucleotides can be synthesized with specific modifications, such as an amino group or a thiol group, at a defined position.

If an oligonucleotide is synthesized with a 5'- or 3'-amino modifier, the NHS ester end of the crosslinker can be used for conjugation. The resulting molecule, now bearing a reactive iodoacetyl group, can then be attached to a reporter molecule containing a sulfhydryl group. Conversely, if the oligonucleotide is synthesized with a thiol modification, the iodoacetyl group of the crosslinker would be used for the initial conjugation, followed by the reaction of the NHS ester with an amine-containing label. This allows for the precise placement of a label on a DNA or RNA strand for use in applications such as fluorescence in situ hybridization (FISH), microarrays, and electrophoretic mobility shift assays (EMSAs).

Development of Nucleic Acid Probes for Hybridization and Interaction Studies

The bifunctional nature of this compound makes it a valuable reagent in the creation of sophisticated nucleic acid probes for studying hybridization and molecular interactions. The N-hydroxysuccinimide (NHS) ester end of the molecule allows for its conjugation to amine-modified oligonucleotides, while the iodoacetyl group is available for subsequent reaction with thiol-containing molecules, such as peptides or reporter molecules. This dual reactivity enables the construction of complex probes with tailored functionalities.

Researchers have utilized this crosslinker to develop probes for investigating DNA and RNA interactions. For instance, an amine-modified DNA oligonucleotide can be reacted with the NHS ester of this compound. The resulting iodoacetyl-activated DNA can then be conjugated to a cysteine-containing peptide or a fluorescent tag with a thiol group. These engineered probes can be used in various assays, including electrophoretic mobility shift assays (EMSAs) and fluorescence resonance energy transfer (FRET) studies, to elucidate the specific binding of proteins to nucleic acid sequences or to monitor conformational changes upon binding. The PEG5 linker provides spatial separation between the nucleic acid and the conjugated molecule, minimizing steric hindrance and maintaining the biological activity of both components.

Surface Functionalization and Nanomaterial Conjugation

The ability to modify surfaces and nanoparticles with biological molecules is crucial for the development of advanced diagnostic and research tools. This compound serves as a key crosslinking agent in this field, enabling the stable attachment of biomolecules to various substrates.

Biosensor Surface Immobilization for Ligand-Receptor Studies

In the realm of biosensors, particularly those based on surface plasmon resonance (SPR), the precise immobilization of ligands is paramount for accurate and reproducible kinetic analysis of ligand-receptor interactions. This compound facilitates a two-step immobilization strategy that offers excellent control over the orientation and density of the immobilized molecules.

The process typically involves the initial functionalization of a sensor chip surface, often coated with a material like carboxymethyl dextran, by activating the carboxyl groups to react with the amine group of a capture molecule. Alternatively, a surface with primary amines can be directly reacted with the NHS ester end of the this compound. This leaves the iodoacetyl group exposed on the surface. Subsequently, a thiol-containing ligand, such as a cysteine-tagged protein or peptide, can be specifically and covalently captured onto the surface. This directed immobilization ensures that the ligand's binding site remains accessible for interaction with its receptor, leading to more reliable kinetic data. The hydrophilic PEG5 linker helps to reduce non-specific binding of analytes to the sensor surface, thereby improving the signal-to-noise ratio of the assay.

Functionalization of Polymeric and Inorganic Nanoparticles

The surface properties of nanoparticles play a defining role in their biological behavior. This compound is employed to functionalize both polymeric and inorganic nanoparticles, thereby enhancing their utility in biomedical applications.

For polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or chitosan, which often possess amine or carboxyl groups on their surface, this crosslinker can be used to attach targeting ligands or imaging agents. For instance, the NHS ester can react with amine groups on the nanoparticle surface, presenting iodoacetyl groups for the subsequent conjugation of thiol-containing molecules. This strategy has been used to decorate nanoparticles with peptides that target specific cell surface receptors, thereby improving their delivery to desired tissues or cells.

In the case of inorganic nanoparticles, such as gold nanoparticles (AuNPs) or quantum dots (QDs), surface modification is equally critical. While direct thiol-gold chemistry is a common method for functionalizing AuNPs, this compound offers an alternative or supplementary approach. For example, a surface ligand on the nanoparticle can be modified to contain an amine group, which is then reacted with the NHS ester. This allows for the subsequent attachment of a thiol-containing biomolecule via the iodoacetyl group. The PEG5 linker in these constructs is beneficial for improving the colloidal stability of the nanoparticles and reducing their uptake by the reticuloendothelial system in vivo.

Hydrogel and Biomaterial Engineering for Advanced Research Models

Hydrogels and other biomaterials are increasingly used to create three-dimensional (3D) cell culture models that more accurately mimic the in vivo microenvironment. The mechanical and biochemical properties of these materials can be precisely tuned, and this compound plays a role in this engineering process.

This crosslinker can be used to immobilize bioactive molecules within the hydrogel matrix. For example, a hydrogel scaffold with primary amine groups can be reacted with the NHS ester of this compound. This functionalizes the hydrogel with iodoacetyl groups, which can then be used to covalently attach cysteine-containing peptides or proteins. This allows for the incorporation of cell adhesion motifs (like RGD peptides) or growth factors into the hydrogel, promoting cell attachment, proliferation, and differentiation in a more controlled and biologically relevant manner. The length of the PEG5 spacer helps to ensure that the immobilized biomolecules are accessible to the cells cultured within the matrix. This approach is instrumental in developing advanced research models for studying cell behavior, tissue development, and disease progression.

Design and Utility of Molecular Probes and Biosensors

Development of Fluorescent Probes for Cellular and Molecular Imaging Research

The dual reactivity of Iodoacetamido-PEG5-NHS ester makes it a valuable reagent for developing fluorescent probes used in cellular and molecular imaging. These probes allow for the direct visualization of biomolecules and their dynamic processes within the complex environment of a living cell. wiley.comnih.gov

The integration of a fluorophore onto a target biomolecule, such as a protein, can be precisely controlled using this compound. The strategy involves a two-step conjugation process. First, the NHS ester end of the linker reacts with a primary amine on the fluorophore molecule. This creates a new molecule: a fluorophore equipped with a thiol-reactive iodoacetamide (B48618) group at the end of a flexible PEG5 spacer. This modified fluorophore can then be selectively attached to a protein of interest via a specific cysteine residue.

Alternatively, the linker can first be attached to a protein. The NHS ester can react with an available lysine (B10760008) residue on the protein surface. This process results in a protein that is now "activated" with a thiol-reactive iodoacetamide group. A fluorophore containing a free sulfhydryl group can then be precisely directed to the site of the linker.

Table 4.1.1: Common Fluorophore Classes for Bioconjugation

Fluorophore ClassExample DyesSpectral Range
Cyanine Dyes Cy3, Cy5Visible to Near-Infrared
Alexa Fluor Dyes Alexa Fluor 488, Alexa Fluor 647Visible to Near-Infrared
Rhodamine Dyes Tetramethylrhodamine (TAMRA)Green-Orange
Silicon-Rhodamine SiRFar-Red to Near-Infrared

This compound is instrumental in creating probes for studying protein dynamics and protein-protein interactions. nih.gov Techniques like cross-linking mass spectrometry (XL-MS) rely on such linkers to capture snapshots of proteins in their native conformational states.

In a typical XL-MS experiment, the linker is used to create a covalent bond between two amino acids within a single protein or between two interacting proteins. For instance, the NHS ester end can be reacted with a lysine on protein A, and the iodoacetamide end can subsequently react with a cysteine on protein B. After digestion of the cross-linked protein complex, mass spectrometry is used to identify the linked peptides. This information provides direct evidence of the proximity of the two residues, yielding valuable distance constraints for modeling the three-dimensional structure of the protein or protein complex.

Research has shown that hydrophilic PEG linkers are particularly advantageous for studying protein dynamics. nih.gov Unlike more rigid or hydrophobic linkers that might non-specifically interact with the protein surface and bias the observed conformations, the flexible and inert nature of the PEG chain allows it to more accurately report on the true dynamic motions and interactions of the protein. nih.gov The defined length of the PEG5 spacer provides a molecular ruler to measure the distances between specific points in a protein's structure.

Radiotracer Design and Synthesis for Preclinical Imaging Research

In the field of nuclear medicine, radiotracers are essential for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). scribd.com this compound can function as a critical component in the modular design of complex radiotracers for preclinical research. nih.govmediso.com

The design of a radiotracer typically involves three parts: a targeting molecule (e.g., a peptide or antibody that binds to a specific disease marker), a radioactive isotope, and a linker system to connect them. The this compound serves as this linker. For example, a targeting antibody can be conjugated to the linker via the NHS ester's reaction with lysine residues. The iodoacetamide end of the now-attached linker provides a specific chemical handle for introducing the radioisotope.

This is often achieved by first attaching the radioisotope to a separate small molecule, which is then reacted with the iodoacetamide group. For many medically relevant radioisotopes, which are metals, a chelator molecule such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is used. The DOTA cage securely holds the radioisotope. A derivative of DOTA containing a free sulfhydryl group could be synthesized, "loaded" with a radioisotope like Gallium-68, and then covalently attached to the antibody-linker conjugate via the iodoacetamide group. The PEG5 spacer improves the pharmacokinetic properties of the resulting radiotracer, enhancing its solubility and potentially leading to improved tumor uptake and clearer images. google.com

Table 4.2.1: Radioisotopes for Preclinical PET Imaging

IsotopeHalf-LifeApplication
Fluorine-18 (¹⁸F) ~110 minutesGeneral PET imaging
Gallium-68 (⁶⁸Ga) ~68 minutesPET imaging, often for peptides
Copper-64 (⁶⁴Cu) ~12.7 hoursPET imaging, antibody imaging
Zirconium-89 (⁸⁹Zr) ~78.4 hoursLong-term antibody PET imaging

Affinity Reagent Development for Target Identification and Validation

Affinity reagents are probes designed to bind to a specific molecular target, enabling its identification, validation, and study. This compound is a versatile tool for converting a known ligand or drug molecule into a powerful affinity reagent. This is particularly useful in chemoproteomics for identifying the protein targets of a drug.

The process involves attaching an affinity tag, such as biotin (B1667282), to the this compound linker. The NHS ester end of the linker can be reacted with an amine-modified version of the drug or ligand of interest. This creates a probe molecule consisting of the drug, the PEG5 spacer, and a terminal iodoacetamide group.

This probe can then be introduced to cell lysates. The drug portion of the probe will bind to its specific protein target. The thiol-reactive iodoacetamide group can then form a covalent bond with a nearby cysteine residue on the target protein, permanently locking the probe onto its target. If the probe also includes a biotin tag, the entire protein-probe complex can be captured and isolated from the lysate using streptavidin-coated beads. The captured protein can then be identified using mass spectrometry. This strategy allows researchers to definitively identify the cellular targets of a compound, a critical step in drug development and validation. medchemexpress.com

Methodological Considerations and Analytical Characterization of Conjugates

Optimization of Conjugation Parameters

The efficiency and specificity of the conjugation process are critically dependent on several key parameters. These include the composition and pH of the reaction buffer, the relative amounts of the reactants, and the temperature and duration of the reaction.

Buffer Composition and pH Control

The dual reactivity of Iodoacetamido-PEG5-NHS ester necessitates careful pH control to direct the reaction towards the desired target functional group. The iodoacetamide (B48618) group's reaction with thiol groups is most efficient at a pH range of 8.0–8.5. atto-tec.com In this range, the thiol group is sufficiently deprotonated, enhancing its nucleophilicity towards the iodoacetamide. atto-tec.com

Commonly used buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate-bicarbonate buffer. atto-tec.comthermofisher.comthermofisher.com It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com

ParameterIodoacetamide ReactionNHS Ester ReactionGeneral Recommendation
Optimal pH 8.0 - 8.5 atto-tec.com8.0 - 9.0 atto-tec.comthermofisher.com~8.3 for simultaneous reaction, or sequential control
Common Buffers Phosphate, Borate atto-tec.comthermofisher.comPhosphate, Borate, Carbonate thermofisher.comthermofisher.comAmine-free buffers are essential thermofisher.com

Reagent Stoichiometry and Concentration Effects

The molar ratio of the this compound to the biomolecule is a critical factor that dictates the extent of labeling. For protein modifications, a molar excess of the crosslinker is generally used to drive the reaction to completion. A common starting point is a 1.3-fold molar excess of the reactive dye-iodoacetamide to the protein's thiol groups. atto-tec.com For NHS ester reactions, a ratio of 1:1 to 1:5 (NHS ester to amine) is often optimal for labeling.

The concentration of the reactants also plays a significant role. Higher concentrations of the biomolecule (typically 1-10 mg/mL) can lead to more efficient conjugation, particularly for the NHS ester reaction, as it helps to outcompete the competing hydrolysis reaction. thermofisher.comlumiprobe.com When using water-insoluble forms of NHS esters, they are typically dissolved in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. thermofisher.comlumiprobe.com

Reaction Temperature and Duration Studies

The temperature and duration of the conjugation reaction are interdependent and influence the reaction rate and the stability of the reactants. NHS ester conjugations are often carried out for 30 minutes to 4 hours at room temperature or at 4°C for longer periods. thermofisher.com The half-life of an NHS ester is significantly affected by temperature and pH; for instance, at pH 8.6 and 4°C, the half-life can be as short as 10 minutes. thermofisher.com

Iodoacetamide reactions can be slower. To accelerate the conjugation, the reaction can be incubated for 2 hours at 37°C. atto-tec.com At room temperature, the completion of the iodoacetamide conjugation may take over 10 hours. atto-tec.com For unstable proteins, reactions can be conducted at 4°C, though this will result in a lower reaction rate. nih.gov

ReactionTemperatureDuration
NHS Ester Room Temperature or 4°C thermofisher.com0.5 - 4 hours thermofisher.com
Iodoacetamide 37°C or Room Temperature atto-tec.com2 hours (at 37°C) to >10 hours (at RT) atto-tec.com

Purification Methodologies for Bioconjugates

Following the conjugation reaction, it is imperative to remove unreacted crosslinker, byproducts such as N-hydroxysuccinimide, and any unconjugated biomolecules. thermofisher.com A combination of chromatographic and filtration techniques is typically employed to achieve a high-purity bioconjugate.

Chromatographic Separation Techniques (e.g., Size Exclusion Chromatography, High-Performance Liquid Chromatography)

Size Exclusion Chromatography (SEC) is a widely used method for purifying bioconjugates. nih.gov It separates molecules based on their hydrodynamic radius, effectively separating the larger bioconjugate from smaller, unreacted crosslinker molecules and byproducts. nih.gov SEC is a gentle method that can be performed under native conditions, preserving the structure and function of the biomolecule.

High-Performance Liquid Chromatography (HPLC) offers a high-resolution separation method for the analysis and purification of bioconjugates. cellmosaic.comucl.ac.uk Different HPLC modes can be utilized:

Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the this compound will alter the hydrophobicity of the biomolecule, allowing for separation of conjugated and unconjugated species. cellmosaic.com

Hydrophobic Interaction Chromatography (HIC) is another option that separates based on hydrophobicity but uses less denaturing conditions than RP-HPLC. cellmosaic.com

Dialysis and Ultrafiltration for Unreacted Reagent Removal

Dialysis and ultrafiltration are valuable techniques for the bulk removal of unreacted reagents and byproducts following the conjugation reaction. leadinglifetechnologies.com Both methods rely on a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that allows smaller molecules to pass through while retaining the larger bioconjugate. acs.org

Ultrafiltration, often performed using centrifugal devices, is a faster method for concentrating the sample and removing small molecules. acs.org Dialysis involves placing the reaction mixture in a dialysis bag or cassette and equilibrating it against a large volume of buffer, allowing for the diffusion of small, unwanted molecules out of the sample. nih.gov These methods are often used as a primary purification step before a more refined chromatographic separation. leadinglifetechnologies.com

Spectroscopic and Mass Spectrometric Analysis of Conjugation Efficiency and Purity

The successful conjugation of this compound to a target biomolecule, such as a protein, necessitates rigorous analytical characterization to confirm the formation of the desired adduct, determine the efficiency of the reaction, and assess the purity of the final product. A combination of mass spectrometric, spectroscopic, and separation-based techniques is employed to achieve a comprehensive understanding of the conjugate's properties.

Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of covalent modification and for identifying the specific amino acid residues involved in the conjugation. nih.gov High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition of the linker molecule itself prior to conjugation. enovatia.com

Following conjugation, MS techniques are used to analyze the intact modified protein. A key approach involves calculating the expected mass shift resulting from the addition of the this compound. The modification of a primary amine by the NHS ester group and a cysteine residue by the iodoacetamide group will each result in a specific and predictable increase in the mass of the target protein. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used to measure the mass of the intact conjugate and calculate the extent of modification. nih.gov

For more detailed analysis, the conjugate is subjected to proteolysis, typically using an enzyme like trypsin, to generate smaller peptide fragments. nih.gov These fragments are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This peptide mass mapping approach allows for the identification of specific peptides that have been modified. nih.gov Tandem MS (MS/MS) sequencing of these modified peptides can then pinpoint the exact amino acid residue—a lysine (B10760008) for the NHS ester reaction or a cysteine for the iodoacetamide reaction—that has been covalently labeled. nih.gov

It is crucial to be aware of potential artifacts during sample preparation. For instance, iodoacetamide, a common alkylating agent used in proteomics workflows, has been shown to generate adducts on lysine residues that can mimic the mass signature of a diglycine remnant from ubiquitin, potentially leading to misinterpretation if not carefully controlled for. researchgate.net

Table 1: Mass Spectrometry Techniques in Conjugate Analysis

Technique Application Information Obtained References
High-Resolution MS (HRMS) Analysis of the linker moleculeConfirms elemental composition and monoisotopic mass of this compound. enovatia.com
ESI-MS / MALDI-MS Analysis of intact conjugateConfirms the mass of the final conjugate, determines the number of linkers attached (degree of labeling). nih.gov
LC-MS/MS Analysis of proteolytic digestsIdentifies specific peptides modified by the linker. nih.gov
Tandem MS (MS/MS) Sequencing of modified peptidesPinpoints the exact amino acid residue(s) (e.g., lysine, cysteine) that are conjugated. nih.gov

Spectroscopic methods offer accessible and often rapid means to quantify the extent of labeling. While the this compound itself may not possess a strong chromophore for straightforward UV-Vis quantification, its conjugation can be monitored by indirect methods or by incorporating a fluorescent reporter.

The efficiency of the NHS ester reaction with a protein can be assessed using UV spectrophotometry. nih.gov A common method involves reacting the protein with the linker and then measuring the protein concentration. The degree of labeling can sometimes be inferred from changes in the absorption spectrum, although this is often challenging without a distinct chromophore on the linker.

A more direct approach involves using a fluorescent derivative of the linker or a secondary reaction to introduce a fluorescent tag. For example, if the target protein is labeled with the iodoacetamide moiety, a fluorescent probe containing a thiol-reactive group could be used to quantify available cysteine residues before and after conjugation. Conversely, the iodoacetamide group on the linker is analogous to reagents like 5-Iodoacetamidofluorescein (5-IAF), a fluorescein (B123965) derivative used specifically to label sulfhydryl groups. thermofisher.com By creating a fluorescently tagged version of the this compound, the labeling efficiency could be determined by measuring the fluorescence of the purified conjugate. thermofisher.comacs.org The concentration of the attached dye can be calculated using the Beer-Lambert law, and by independently determining the protein concentration, the molar ratio of dye to protein (and thus linker to protein) can be established. nih.gov

Table 2: Spectroscopic Methods for Conjugate Quantification

Method Principle Typical Use Case References
UV-Vis Spectrophotometry Measures absorbance of light by the protein and potentially the conjugate.Determining protein concentration is a prerequisite. Can be used to quantify labeling if the linker has a unique chromophore or if a colorimetric assay is used. nih.govacs.org
Fluorescence Spectroscopy Measures emission from a fluorescent tag incorporated into the conjugate.Highly sensitive method for quantifying the degree of labeling when using a fluorescently-tagged this compound or a secondary fluorescent reporter. thermofisher.comacs.org

Electrophoretic and chromatographic methods are fundamental for assessing the purity, homogeneity, and successful conjugation of the target biomolecule.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visualize the outcome of a conjugation reaction. thermofisher.com The covalent attachment of one or more this compound molecules to a protein increases its molecular weight. This increase results in a discernible upward shift in the protein's band position on the gel compared to the unmodified protein. The presence of a new, higher-molecular-weight band and the corresponding decrease in the intensity of the original band provide qualitative evidence of successful conjugation. By analyzing the band intensities, a semi-quantitative estimation of conjugation efficiency can be made.

Chromatographic techniques provide higher resolution for both analysis and purification. Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius. rsc.org A successful conjugate will elute earlier than the unmodified biomolecule due to its increased size. SEC is therefore useful for separating the conjugate from unreacted starting material and for assessing the presence of aggregates. rsc.org Reversed-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on hydrophobicity. It can often resolve species with different numbers of attached linkers, providing insight into the heterogeneity of the conjugate population. ethernet.edu.et Affinity chromatography can be employed to purify the conjugate if the target protein has a specific binding partner, or to remove unreacted components. acs.orgresearch-solution.com

Table 3: Separation Techniques for Conjugate Assessment

Technique Principle of Separation Application in Conjugate Analysis References
SDS-PAGE Molecular WeightVisualizing mass shift post-conjugation; assessing purity and qualitative efficiency.
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Separating conjugate from unreacted protein; detecting and quantifying aggregates. rsc.org
Reversed-Phase HPLC (RP-HPLC) HydrophobicityAssessing conjugate heterogeneity; separating species with different degrees of labeling. ethernet.edu.et
Affinity Chromatography Specific Molecular BindingPurifying the final conjugate from reaction components; enriching for modified products. acs.orgresearch-solution.com

Computational Modeling and Simulation in Conjugate Design and Dynamics

While direct experimental data on computational modeling of this compound is not prevalent, the principles of molecular modeling and simulation are increasingly applied to the design and dynamic analysis of bioconjugates. medchemexpress.commedchemexpress.com These computational approaches can provide predictive insights that guide experimental design and help interpret analytical results.

In the design phase, computational models can be used to predict the solvent accessibility of reactive residues (lysines and cysteines) on the surface of a target protein. nih.gov This can help in selecting conjugation strategies and predicting which sites are most likely to react with the NHS ester and iodoacetamide moieties of the linker. By predicting the spatial arrangement of the final conjugate, these models can also help anticipate potential impacts on protein-protein interactions or receptor binding, which is crucial for therapeutic or diagnostic applications. ethernet.edu.et

Emerging Research Paradigms and Future Perspectives

Integration with Bioorthogonal Click Chemistry Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The Iodoacetamido-PEG5-NHS ester linker is highly compatible with these methodologies, particularly click chemistry, which is known for its high efficiency, specificity, and biocompatibility.

Researchers can leverage derivatives of this compound in tandem with click chemistry to create complex, multifunctional biomolecular constructs. By introducing a click-reactive handle, such as an azide (B81097) or an alkyne, into the linker's structure, it becomes a trifunctional crosslinker. This allows for a sequential and highly controlled series of conjugations. For example, the NHS ester can react with a primary amine on one molecule, the iodoacetamide (B48618) with a sulfhydryl group on a second, and the newly introduced click handle can then be used to attach a third molecule or to immobilize the entire complex onto a surface functionalized with a complementary click group.

The PEG5 spacer in this compound is particularly advantageous for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry that is well-suited for use in living cells. The length and flexibility of the PEG chain provide adequate spatial separation between the conjugated molecules, which minimizes steric hindrance and allows the strain-promoted reaction between an alkyne and an azide to proceed efficiently. Furthermore, the hydrophilic nature of the PEG linker helps to maintain the solubility of the resulting bioconjugate in aqueous environments.

Advancements in High-Throughput Screening and Array Technologies

This compound plays a significant role in the development of high-throughput screening (HTS) platforms and protein microarrays. The linker's ability to facilitate the oriented and covalent immobilization of proteins onto surfaces is a key feature. By functionalizing a surface to react with the NHS ester, proteins with an available cysteine residue can be specifically attached via the iodoacetyl group. This controlled orientation ensures that the protein's active sites are accessible, leading to more reliable and reproducible results in HTS assays for drug discovery or protein interaction studies. The PEG5 spacer also helps to reduce non-specific binding to the surface.

Role in Synthetic Biology and Bioengineering Innovations

In synthetic biology and bioengineering, this compound is used to construct novel biological systems and engineered tissues. For instance, it can be used to create enzyme cascades by linking different enzymes in close proximity, thereby enhancing the efficiency of a metabolic pathway. In the field of tissue engineering, this linker can be employed to attach bioactive molecules, such as growth factors, to scaffold materials to promote and guide cell growth and differentiation. The biocompatibility of the PEG linker is a crucial attribute in these applications.

Q & A

Q. How can crosslinking efficiency be quantitatively compared across different PEG-based heterobifunctional linkers?

  • Use Förster resonance energy transfer (FRET) pairs or competitive binding assays. For example, label one protein with a fluorophore and the other with a quencher. Calculate quenching efficiency via fluorescence lifetime measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.